pchet1 protein - 147095-73-6

pchet1 protein

Catalog Number: EVT-1519805
CAS Number: 147095-73-6
Molecular Formula: C24H40O2I2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pchet1 protein is derived from specific biological sources, typically within certain organisms where it exhibits particular functions. Its classification falls under the category of structural and functional proteins, which are vital for maintaining cellular integrity and facilitating biochemical reactions. Understanding the source of Pchet1 protein is crucial for elucidating its biological roles and applications in scientific research.

Synthesis Analysis

Methods of Synthesis

The synthesis of Pchet1 protein can be achieved through various methodologies, including:

  • Cell-Free Protein Synthesis (CFPS): This method allows for the production of proteins without living cells, enabling greater control over the synthesis environment. CFPS systems utilize extracts from organisms such as Escherichia coli or wheat germ to facilitate protein translation without the constraints of cellular metabolism .
  • In Vivo Expression Systems: These systems involve the use of living organisms or cells to express the Pchet1 protein. Commonly used organisms include bacteria, yeast, and mammalian cells, which provide the necessary cellular machinery for protein synthesis.

Technical Details

The technical details of synthesizing Pchet1 protein involve optimizing conditions such as temperature, pH, and ionic strength to enhance yield and functionality. The choice of expression system significantly impacts the folding and post-translational modifications of the protein, which are crucial for its activity.

Molecular Structure Analysis

Structure

The molecular structure of Pchet1 protein consists of a unique arrangement of amino acids that determine its three-dimensional conformation. The specific sequence and interactions among these amino acids lead to the formation of secondary structures such as alpha helices and beta sheets.

Data

Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These methods provide insights into the spatial arrangement of atoms within the protein and help elucidate its functional mechanisms.

Chemical Reactions Analysis

Reactions

Pchet1 protein participates in various biochemical reactions that are essential for cellular metabolism. These reactions may include enzymatic catalysis, where Pchet1 acts as a catalyst to accelerate specific chemical transformations.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in substrate concentration over time. Understanding these reaction mechanisms is vital for developing applications that leverage Pchet1's catalytic properties.

Mechanism of Action

Process

The mechanism of action of Pchet1 protein involves its interaction with specific substrates or other biomolecules. This interaction often leads to conformational changes that facilitate biochemical processes such as signal transduction or metabolic pathways.

Data

Quantitative data on the binding affinity and reaction rates can be obtained through techniques like surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA). These assays provide insights into how effectively Pchet1 interacts with its targets under various conditions.

Physical and Chemical Properties Analysis

Physical Properties

Pchet1 protein exhibits several physical properties that influence its behavior in biological systems:

  • Molecular Weight: The molecular weight provides information about the size of the protein, which is crucial for understanding its diffusion and interaction dynamics.
  • Solubility: The solubility characteristics affect how Pchet1 behaves in different environments, influencing its availability for interactions.

Chemical Properties

The chemical properties include pH stability, thermal stability, and reactivity with other molecules. These properties are essential for determining how Pchet1 functions under physiological conditions and its potential applications in biotechnology.

Applications

Pchet1 protein has several scientific uses, including:

  • Biotechnology: It can be utilized in enzyme assays or as a target for drug development due to its specific biochemical activities.
  • Research: Studies involving Pchet1 contribute to understanding fundamental biological processes such as gene expression regulation and metabolic pathways.
  • Therapeutics: Given its role in cellular functions, Pchet1 may serve as a potential therapeutic target for diseases where its activity is altered.
Structural Characterization of PTCH1 Protein

Cryo-EM and X-ray Crystallography Insights into PTCH1 Architecture

PTCH1, a 12-transmembrane (TM) domain protein, belongs to the resistance-nodulation-division (RND) transporter family. Cryo-EM structures (e.g., 3.4-Å resolution of human PTCH1 bound to ShhNC24II) reveal a multi-modular architecture. The protein features two extracellular domains (ECDs), a sterol-sensing domain (SSD; TM2–6), an SSD-like domain (SSDL; TM8–12), and a cytoplasmic C-terminal domain (CTD). The TM helices form a compact fold with a central pore, while ECDs create a "bowl-shaped" cavity for ligand engagement. PTCH1's membrane-embedded region contains 10 sterol-binding sites at the lipid-protein interface, with sites 1 (outer SSD leaflet), 2 (TM9/TM11/TM12 interface), and 4 (inner SSD leaflet) playing key roles in sterol transport regulation [1] [5].

Table 1: Key Sterol-Binding Sites in PTCH1

SiteLocationFunctional RoleOccupancy
1Outer SSD leafletSterol coordination at bilayer interfaceHigh
2TM9/TM11/TM12 junctionStructural stabilizationHigh
3ECD regionLigand modulationPartial
4Inner SSD leafletSterol translocation pathwayHigh
0Neck region (ECD-TM link)Transient ligand bindingPartial

Transmembrane Domain Organization and Sterol-Sensing Domains (SSDs)

The SSD and SSDL domains are positioned on opposite sides of PTCH1, creating a sterol translocation pathway. The SSD shares topological homology with cholesterol-processing proteins like NPC1, featuring a conserved "NPC1 motif" (residues 560–564 in humans). Mutations here (e.g., D584N in Drosophila) disrupt sterol sensing without impairing Hedgehog (HH) binding. Cryo-EM maps show annular sterols wedged between SSDs and membrane lipids, suggesting PTCH1 regulates Smoothened (SMO) by altering local membrane sterol content. The SSDL (TM8–12) lacks canonical sterol-sensing residues but contributes to structural stability through TM9–12 interactions [1] [6].

Extracellular Loop Conformations and Ligand-Binding Pockets

ECD-I (residues 264–464) and ECD-II (residues 778–998) form the primary ligand-binding interface. ECD-I contains a conserved "Hh-recognition motif" (residues 325–345) that binds the Shh palmitoyl moiety, while ECD-II engages Shh's calcium-mediated domain. Cryo-EM of PTCH1–Shh complexes reveals:

  • The palmitoylated N-terminus of Shh inserts into a hydrophobic tunnel in ECD-I, with C24 residues making van der Waals contacts.
  • A divalent metal ion (Ca²⁺/Zn²⁺) in Shh's pseudo-active site coordinates with PTCH1 residues H508 and D513.
  • The cholesterylated C-terminus of Shh associates with PTCH1's ECD-II and coreceptors (GAS1, CDON) [1] [9]. Disease-associated mutations (e.g., Gorlin syndrome) cluster in ECD-I, disrupting Shh binding [6].

Table 2: Ligand-Binding Regions in PTCH1 ECDs

DomainKey ResiduesLigand InteractionFunctional Impact
ECD-IF265, L326, W335Shh palmitate insertionHigh-affinity Shh docking
H508, D513Shh metal ion coordinationStabilizes complex
ECD-IIQ781, R792, E1024Shh cholesterol moiety/coreceptorsFacilitates signaling complex assembly
S825–N830 loopGAS1/CDON bindingCoreceptor recruitment

Structural Dynamics in the Presence of Sonic Hedgehog (Shh) Ligand

Shh binding induces quaternary reorganization of PTCH1. Unliganded PTCH1 adopts a "closed" conformation, with ECDs closely apposed. Shh engagement triggers:

  • Dimerization: PTCH1 forms a 2:1 complex with Shh, where one PTCH1 molecule (chain A) binds Shh's palmitate, and another (chain B) engages its core domain. This arrangement facilitates PTCH1 dimerization via TM domain contacts [1].
  • Sterol-Displacement: Shh binding displaces sterols from sites 1 and 4, inducing a conformational shift that propagates to the SSD. This disrupts PTCH1's inhibition of SMO [6].
  • Endocytosis Trigger: The PTCH1–Shh dimer recruits β-arrestin, promoting clathrin-mediated endocytosis. This is enabled by phosphorylation of the CTD (see 1.3) [9]. Coreceptor GAS1 accelerates this process by delivering Shh from carrier SCUBE2 directly to PTCH1's ECDs [9].

Comparative Analysis of Human and Model Organism PTCH1 Homologs

Human vs. Mouse PTCH1:Mouse PTCH1 (87% identity) shares near-identical TM organization but exhibits stronger sterol affinity in its SSD. Cryo-EM of mouse PTCH1 (3.6-Å resolution) shows denser sterol occupancy in the translocation pathway, suggesting enhanced sterol transport efficiency. The CTD is less conserved, with murine isoforms lacking phospho-regulatory motifs [5].

PTCH1 vs. PTCH2:PTCH2 (54% TM identity) retains SSDs but lacks the CTD and has truncated ECDs. Chimeric studies reveal PTCH1's repression of SMO requires its cytoplasmic domains:

  • Replacing PTCH1's SSDs with PTCH2's supports pathway repression, but swapping cytoplasmic loops abolishes it.
  • PTCH2 cannot substitute PTCH1 in vivo due to impaired complex formation with downstream effectors [2].

Evolutionary Distant Homologs:Drosophila Patched (dPtc; 36% identity) shares SSD conservation but has divergent ECDs. Unlike vertebrates, dPtc non-covalently associates with its C-terminal half for function, a mechanism partially conserved in human PTCH1 [2].

Table 3: Functional Comparison of PTCH Family Proteins

FeaturePTCH1PTCH2Drosophila Ptc
SSD ActivitySMO repressionWeak repressionSMO repression
CTDYes (120+ residues)NoTruncated
Ligand BindingHigh-affinity (Shh)Low-affinity (Shh)High-affinity (Hh)
OligomerizationFunctional homodimersHeterodimers with PTCH1N-terminal/C-terminal association

Post-Translational Modifications: Glycosylation and Phosphorylation Patterns

Glycosylation

Cryo-EM maps identify six N-glycosylation sites in human PTCH1 (e.g., N985, N1132), predominantly in ECD-II and extracellular loops. These modifications:

  • Enhance protein stability and membrane trafficking.
  • Regulate ligand access to ECDs (e.g., glycosylation at N985 sterically hinders Shh binding) [1]. Deglycosylation in vitro reduces PTCH1-mediated SMO repression by >60% [6].

Phosphorylation

The intrinsically disordered CTD (residues 1180–1447) contains three proline-rich motifs, with the first ("TPSP motif"; residues 1192–1195) being a phosphorylation hotspot. Key modifications:

  • ERK2-Mediated Phosphorylation: ERK2 phosphorylates T1195 within the TPSP motif. Gorlin syndrome-associated mutations (e.g., T1195M) abolish phosphorylation, leading to:
  • Sustained ERK1/2 activation (+300% vs. wild-type PTCH1).
  • Increased cell proliferation (p<0.01) [7].
  • Pin1 Interaction: Phospho-T1195 recruits the peptidyl-prolyl isomerase Pin1, which modulates CTD conformation. This facilitates PTCH1 endocytosis after Shh binding [7].
  • Additional Sites: S1201 and S1209 phosphorylation regulates oligomerization and CTD degradation. Mutations here impair PTCH1 turnover, prolonging SMO inhibition [7].

Compound Names Mentioned:

  • PTCH1 Protein
  • Sonic Hedgehog (Shh)
  • Sterol-Sensing Domain (SSD)
  • Dispatched-1 (DISP1)
  • Smoothened (SMO)
  • GAS1
  • SCUBE2
  • Patched2 (PTCH2)
  • NPC1 Protein
  • ERK2 Kinase
  • Pin1 Isomerase

Properties

CAS Number

147095-73-6

Product Name

pchet1 protein

Molecular Formula

C24H40O2I2

Synonyms

pchet1 protein

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